molecular formula C11H16BrN3O2S B8742783 1-(5-bromopyridin-3-yl)sulfonyl-4-ethylpiperazine

1-(5-bromopyridin-3-yl)sulfonyl-4-ethylpiperazine

Cat. No.: B8742783
M. Wt: 334.24 g/mol
InChI Key: FENAJIJCNZEGRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-bromopyridin-3-yl)sulfonyl-4-ethylpiperazine is a chemical compound that features a brominated pyridine ring attached to a sulfonyl group, which is further connected to an ethyl-substituted piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromopyridin-3-yl)sulfonyl-4-ethylpiperazine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(5-bromopyridin-3-yl)sulfonyl-4-ethylpiperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and ligands are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

1-(5-bromopyridin-3-yl)sulfonyl-4-ethylpiperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-bromopyridin-3-yl)sulfonyl-4-ethylpiperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, while the brominated pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-bromopyridin-3-yl)sulfonyl-4-ethylpiperazine is unique due to the combination of its brominated pyridine ring, sulfonyl group, and ethyl-substituted piperazine ring. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile building block for further synthesis .

Properties

Molecular Formula

C11H16BrN3O2S

Molecular Weight

334.24 g/mol

IUPAC Name

1-(5-bromopyridin-3-yl)sulfonyl-4-ethylpiperazine

InChI

InChI=1S/C11H16BrN3O2S/c1-2-14-3-5-15(6-4-14)18(16,17)11-7-10(12)8-13-9-11/h7-9H,2-6H2,1H3

InChI Key

FENAJIJCNZEGRV-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=CC(=CN=C2)Br

Origin of Product

United States

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